molecular formula C7H10F3N3 B3031055 Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine CAS No. 1345510-63-5

Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine

Cat. No. B3031055
M. Wt: 193.17
InChI Key: WFQDKEUQLBZFHU-UHFFFAOYSA-N
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Description

“Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

A new, high yielding and practical synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important Medicinal and Agro Chemistry relevant building blocks, has been developed . One step procedure for the regioisomeric mixture of target pyrazoles was proposed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .


Molecular Structure Analysis

The molecular structure of “Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” is characterized by the presence of a pyrazole nucleus, which is a five-membered heterocycle . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

The chemical reactions involving “Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” include its synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . Other reactions include the bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” are influenced by the presence of the trifluoromethyl group and the pyrazole nucleus . The trifluoromethyl group imparts unique physicochemical properties due to the large electronegativity of fluorine .

Scientific Research Applications

Synthesis and Bioactivities of Pyrazole Derivatives

Pyrazole derivatives including Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine have been synthesized and characterized for their structural properties. The study by Titi et al. (2020) focused on synthesizing compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid (L2), and ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate (L3). These compounds underwent crystallographic analysis and were studied for their potential biological activity against breast cancer and microbes. This highlights the relevance of these compounds in medicinal chemistry and pharmaceutical research (Titi et al., 2020).

Complex Formation and Polymerization

The research by Choi et al. (2015) explored Cobalt(II) complexes involving N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands. The study found that the molecular structures of these complexes exist as either monomeric four-coordinated or five-coordinated complexes. The complexes were involved in the polymerization of methyl methacrylate, leading to poly(methylmethacrylate) with notable molecular weight and polydispersity index. This signifies the application of these compounds in material science and polymer chemistry (Choi et al., 2015).

Reactivity and Molecular Interaction

The study conducted by Schlosser et al. (2002) discussed the switchable reactivity of trifluoromethyl-substituted pyrazoles, including the selective functionalization at different positions of the heterocycle. This reactivity is crucial in organic synthesis, allowing for the creation of various isomers and congeners, highlighting the compound's versatility in chemical transformations (Schlosser et al., 2002).

Biological Applications

Cytotoxic Properties and Cancer Research

Kodadi et al. (2007) synthesized two new tripodal compounds and evaluated their cytotoxic properties against tumor cell lines. The findings indicate that the cytotoxic activity of these compounds depends on the substituents linked to the aminic nitrogen and pyrazolic rings, offering insights into their potential use in cancer therapy (Kodadi et al., 2007).

Antimicrobial Activity

The research by Feng et al. (2018) synthesized pyrazole Schiff bases and investigated their structural characteristics and antibacterial activity. The study found that these compounds could inhibit the growth of Candida albicans and Gram-negative bacteria, indicating their potential as antibacterial agents (Feng et al., 2018).

Safety And Hazards

“Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for “Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . This is due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .

properties

IUPAC Name

N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-11-4-5-3-6(7(8,9)10)13(2)12-5/h3,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDKEUQLBZFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C(=C1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184149
Record name 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine

CAS RN

1345510-63-5
Record name 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345510-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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